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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel anti-androgen therapies has significantly altered the treatment
landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of
these agents is often hampered by cross-resistance, a phenomenon where resistance to one
drug confers resistance to another. This guide provides a comparative analysis of ODM-204, a
dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance
with other prominent anti-androgens. While direct comparative cross-resistance studies
involving ODM-204 are limited, this document synthesizes available preclinical and clinical data
to offer valuable insights for the research and drug development community.

Mechanism of Action: A Dual Approach

ODM-204 distinguishes itself from other anti-androgens through its dual mechanism of action. It
not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a
critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more
effectively suppress the androgen signaling axis, which remains a key driver of CRPC
progression.
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Figure 1: Dual inhibitory mechanism of ODM-204 compared to other anti-androgens.
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Preclinical Efficacy of ODM-204

In preclinical studies, ODM-204 has demonstrated significant anti-tumor activity. It effectively
inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor
growth in xenograft models.

Parameter Cell Line/Model Result Reference
AR Binding Affinity Rat prostate cytosolic
_ 47 nM [4][5][6]
(Ki) lysates
CYP17A1 Inhibition Human testicular
) 22 nM [4][5][6]
(IC50) microsomes

Inhibition of AR

AR(T877A) 95 nM [6]

Mutants (IC50)
AR(W741L) 277 nM [6]
AR(F876L) 6 NM [6]
Cell Proliferation

o LNCaP cells 170 nM [6]
Inhibition (1IC50)
VCaP cells 280 nM [6]
Tumor Growth VCaP xenograft

- 66% [4][6]
Inhibition model

Clinical Data for ODM-204

A Phase | dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy
of ODM-204 in patients with metastatic CRPC.[7][8]
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Parameter Value Reference

Patients Enrolled 23 [71191[10]
50, 100, 200, 300, 500 mg

Dose Levels ) ) [71[8][10]
twice daily

PSA Response (=50%

) 13% of patients [71[81I9]
reduction at 12 weeks)

Fatigue (26%), Nausea (26%),
Most Common Adverse Events  Decreased appetite (22%), [718]
Diarrhea (22%)

While ODM-204 was generally well-tolerated and showed signs of anti-tumor activity, its
development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically,
steady-state plasma concentrations of the drug decreased over time, particularly at higher
doses.[7][8]

Cross-Resistance Among Other Anti-Androgens

Extensive research has established the existence of cross-resistance among second-
generation anti-androgens such as enzalutamide, apalutamide, and darolutamide. This
phenomenon is often driven by mechanisms that bypass AR blockade.
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Figure 2: Known cross-resistance pathways among second-line anti-androgens.

Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often
exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the
upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7,
which can function independently of ligand binding.[13]
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A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide
and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide
appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that
apalutamide and enzalutamide were the most effective for improving metastasis-free survival in
this patient population.[18]

Experimental Protocols
In Vitro Cell Proliferation Assay (Example)

o Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media
supplemented with fetal bovine serum.

o Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations
of ODM-204 or other anti-androgens.

¢ Incubation: Plates are incubated for a specified period (e.g., 72 hours).
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 Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or
WST-1) or by direct cell counting.

» Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-
response curves.[6]

In Vivo Xenograft Study (Example)

Animal Model: Immunocompromised male mice (e.g., nude mice) are used.
o Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.
o Tumor Growth: Tumors are allowed to grow to a palpable size.

e Drug Administration: Mice are randomized into treatment groups and receive daily oral doses
of ODM-204, vehicle control, or other anti-androgens.[6]

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and tumor growth inhibition is calculated.[4][6]

Conclusion and Future Directions

ODM-204, with its dual inhibition of the androgen receptor and CYP17A1l, represents a rational
approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to
inhibit both androgen synthesis and AR signaling. However, its clinical development was halted
due to pharmacokinetic challenges.

The extensive evidence of cross-resistance among other second-generation anti-androgens
underscores the need for novel therapeutic strategies. While direct comparative data for ODM-
204 is unavailable, its unique mechanism of action suggests it could have had a different cross-
resistance profile. Future drug development efforts may benefit from exploring dual-acting
agents with improved pharmacokinetic properties. Understanding the complex interplay of
resistance mechanisms, including the role of AR splice variants and bypass pathways, will be
crucial in designing the next generation of therapies for advanced prostate cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ODM-204 in the Landscape of Anti-Androgen Cross-
Resistance: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150134#cross-resistance-studies-with-odm-204-
and-other-anti-androgens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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